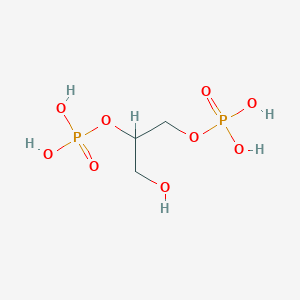
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane (TCHFP) is a halogenated hydrocarbon compound, which has been widely used in the synthesis of various organic compounds. It is a colorless, odorless liquid with a boiling point of approximately 95°C. Due to its unique structure and properties, TCHFP has become an important reagent in the synthesis of many organic compounds.
Applications De Recherche Scientifique
Synthesis and Structure Analysis : The all-cis isomer of 1,2,3,4-tetrafluorocyclopentane, a related compound, has been synthesized and characterized, demonstrating high polarity and conformational flexibility, which are crucial for understanding molecular interactions and reactions (Zeguo Fang et al., 2016).
Keto-Enol Systems : Studies on related fluorocarbon structures show unique stability and reactivity, particularly in keto-enol systems, highlighting their potential in chemical synthesis and understanding molecular stability (P. Lindner et al., 1996).
Fluoride Anion Catalysis : Research on 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, a structurally similar compound, investigates reactions without metal fluoride catalyst, providing insights into alternative catalysis methods and reactivity of fluorinated compounds (V. Petrov et al., 2015).
Cross-Coupling Reactions : The cross-coupling of primary fluorochlorocarbon iodides, including related compounds, provides insights into synthetic methods for producing complex fluorinated molecules, relevant in materials science and pharmaceuticals (T. Keller et al., 1975).
Fluorinated Cyclopentanones : The study of fluorinated cyclopentanones reveals their stability and unique reactivity, which are important for developing new chemical reactions and understanding fluorine's effect on organic molecules (P. Lindner et al., 1996).
Organometallic Chemistry : Research into reactions of diboron tetrahalides with unsaturated organometallic compounds, including related fluorinated and chlorinated molecules, offers valuable insights into the synthesis and stability of organometallic complexes (T. Coyle et al., 1968).
Ring Inversion and Rearrangement : Studies on fluorobicyclo[2.1.0]pentanes show extraordinary ease of ring inversion and rearrangement, highlighting the dynamic nature of fluorinated cyclic compounds and their potential applications in material science (Yanjun Wei et al., 2006).
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F6/c6-1(10)2(7,11)4(9,13)5(14,15)3(1,8)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOAFOCEKCANLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379351 | |
| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453-38-9 | |
| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)








